4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
Description
Structural and Electronic Characteristics of the 4(1H)-Pyridinone Core
The 4(1H)-pyridinone scaffold consists of a six-membered aromatic ring with a ketone group at position 4 and an NH group at position 1 (Figure 1). This tautomeric system interconverts between the 4-pyridone (keto) and 4-hydroxypyridine (enol) forms, a equilibrium influenced by solvent polarity and substituent effects. The keto form dominates in polar environments due to stabilization via intramolecular hydrogen bonding between the carbonyl oxygen and the NH group.
Electronic Properties :
Density functional theory (DFT) calculations on analogous pyridinone derivatives reveal a planar geometry with delocalized π-electrons across the ring. The highest occupied molecular orbital (HOMO) is localized on the oxygen and nitrogen atoms, while the lowest unoccupied molecular orbital (LUMO) resides on the aromatic ring. This electronic arrangement facilitates charge transfer interactions, as evidenced by frontier orbital energy gaps (ΔE) ranging from 3.018 to 3.558 eV in substituted variants. The core’s polarizability, enhanced by the conjugated system, underpins its utility in optoelectronic applications, where a static refractive index (n(0)) of 1.55–1.70 has been reported.
Hydrogen Bonding :
The NH and carbonyl groups enable robust hydrogen-bonding networks. In crystalline assemblies, 4-pyridinone derivatives form chains via N–H···O interactions, with bonding enthalpies reaching 23 kcal/mol in cooperative systems. This exceptional stability is attributed to the polarizable π-system, which augments charge redistribution during H-bond formation.
Significance of Substituents in 2-Ethyl-3-(phenylmethoxy)- Derivatives
Substituents at positions 2 and 3 critically modulate the electronic and steric profile of the 4(1H)-pyridinone core. The 2-ethyl-3-(phenylmethoxy)- derivative exemplifies this principle through distinct mechanistic contributions from its substituents.
2-Ethyl Group :
The ethyl substituent introduces an electron-donating inductive effect (+I), which elevates the electron density at the pyridinone ring. This shifts the tautomeric equilibrium toward the enol form in nonpolar solvents. Additionally, the ethyl group’s bulkiness imposes steric constraints, limiting rotational freedom and favoring planar conformations that enhance π-π stacking interactions.
3-(Phenylmethoxy) Group :
The phenylmethoxy substituent combines steric bulk with electronic effects. The methoxy oxygen donates electron density via resonance, further polarizing the ring and lowering the LUMO energy by ~0.3 eV compared to unsubstituted 4(1H)-pyridinone. The phenyl ring enables additional π-stacking and hydrophobic interactions, which are critical in biological systems for membrane permeability, as demonstrated in bEnd.3 cell studies.
Synergistic Effects :
The combined electronic contributions of the 2-ethyl and 3-(phenylmethoxy) groups reduce the HOMO-LUMO gap by 15–20%, enhancing charge transfer efficiency. This is corroborated by redshifted absorption maxima in UV-Vis spectra and increased dielectric constants in the visible range.
| Substituent | Electronic Effect | Steric Impact | Functional Role |
|---|---|---|---|
| 2-Ethyl | +I (electron-donating) | Moderate hindrance | Stabilizes enol form; enhances stacking |
| 3-(Phenylmethoxy) | Resonance donation (-M) | Significant bulk | Lowers LUMO; enables π-interactions |
Properties
CAS No. |
143697-02-3 |
|---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-ethyl-3-phenylmethoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C14H15NO2/c1-2-12-14(13(16)8-9-15-12)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,15,16) |
InChI Key |
GUWNDHOREAOGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)C=CN1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Comprehensive Analysis of Preparation Methods for 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
Structural Considerations and Synthetic Challenges
Molecular Structure and Reactivity
The molecular formula of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol. The core structure is a 4(1H)-pyridinone ring, which is a six-membered heterocycle containing a nitrogen atom at the 1-position and a carbonyl group at the 4-position. The 2-ethyl and 3-phenylmethoxy substituents introduce both steric and electronic effects, influencing the reactivity of the ring and the choice of synthetic strategy.
The presence of the phenylmethoxy group at the 3-position suggests the need for selective O-alkylation or the use of a protected intermediate, while the 2-ethyl group can be introduced via alkylation or by starting from an appropriately substituted pyrone or pyridinone precursor. The synthetic challenge lies in achieving regioselectivity, avoiding over-alkylation, and maintaining the integrity of the sensitive pyridinone core, which is prone to tautomerism and side reactions.
Tautomerism and Analytical Confirmation
4(1H)-Pyridinone derivatives exhibit keto-enol tautomerism, with the keto form generally favored in solution and solid state. This tautomerism must be considered during synthesis and purification, as it can affect reactivity and analytical characterization. Confirmation of the desired structure typically involves a combination of IR, NMR (¹H and ¹³C), and elemental analysis, with particular attention to the chemical shifts and coupling patterns associated with the substituents and the pyridinone core.
Classical Synthetic Approaches to Pyridinone Derivatives
Cyclocondensation of 4-Pyrones with Amines
Modern and Optimized Synthetic Strategies
Direct O-Alkylation of Pyridinone Precursors
Recent advances in synthetic methodology have enabled the direct O-alkylation of pyridinone derivatives, bypassing the need for pyrone intermediates. In this approach, 2-ethyl-4(1H)-pyridinone is first synthesized via cyclocondensation or other established methods, then subjected to O-alkylation with benzyl bromide or benzyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
This method offers high regioselectivity for the 3-position, provided that the reaction conditions are carefully controlled to avoid N-alkylation or over-alkylation. The use of phase-transfer catalysts or microwave irradiation can further enhance yields and reduce reaction times.
Table 3. Direct O-Alkylation Method
| Step | Starting Material | Reagent/Condition | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 2-ethyl-4(1H)-pyridinone | Benzyl chloride, NaH, DMF, 0–25°C | 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- | 70–85 |
One-Pot Multicomponent Reactions
The development of one-pot multicomponent reactions has streamlined the synthesis of complex heterocycles, including pyridinone derivatives. In these protocols, all reactants are combined in a single vessel, often under microwave or ultrasonic irradiation, to promote rapid and efficient formation of the target compound. For 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-, a typical one-pot reaction might involve the condensation of ethyl acetoacetate, benzyl alcohol, and ammonium acetate in the presence of a Lewis acid catalyst, followed by cyclization and aromatization steps.
While these methods are still under development and may require optimization for specific substitution patterns, they hold promise for the rapid synthesis of libraries of pyridinone analogues.
Table 4. One-Pot Multicomponent Synthesis
Use of Protected Intermediates and Deprotection Strategies
In cases where the direct introduction of the phenylmethoxy group is challenging due to competing side reactions, the use of protected intermediates can be advantageous. For example, the 3-hydroxy group of a pyridinone precursor can be protected as a benzyl ether, which is stable under basic and neutral conditions but can be selectively removed by hydrogenolysis or treatment with strong acids. This strategy allows for the sequential introduction of substituents and the selective unveiling of reactive sites.
Table 5. Protection-Deprotection Strategy
Mechanistic Insights and Optimization Parameters
Regioselectivity and Chemoselectivity
The regioselective introduction of the ethyl and phenylmethoxy groups is critical for the successful synthesis of the target compound. The choice of base, solvent, and temperature can influence the outcome, with strong bases favoring O-alkylation over N-alkylation. The use of phase-transfer catalysts or crown ethers can further enhance selectivity by stabilizing the transition state and facilitating the transfer of reactants between phases.
Reaction Yields and Purification
Yields for the key steps in the synthesis of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- typically range from 60% to 90%, depending on the method and the purity of the starting materials. Purification is generally achieved by recrystallization from ethanol-ether mixtures or by column chromatography on silica gel. Analytical confirmation of the product is essential, with ¹H NMR, ¹³C NMR, IR, and mass spectrometry providing complementary information on the structure and purity of the compound.
Table 6. Typical Analytical Data for 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
Scalability and Industrial Considerations
For industrial-scale synthesis, the choice of method is influenced by the availability and cost of starting materials, the safety and environmental impact of reagents, and the ease of purification. Methods that avoid the use of hazardous solvents or reagents, minimize waste, and allow for straightforward isolation of the product are preferred. The cyclocondensation approach, with its high yields and operational simplicity, is particularly well-suited for scale-up.
Comparative Analysis of Preparation Methods
Summary Table of Methods
Mechanistic Rationale
The cyclocondensation method leverages the inherent reactivity of 4-pyrones, which undergo nucleophilic attack by amines to form the pyridinone ring. The O-alkylation step is facilitated by the electron-rich nature of the 3-hydroxy group, which is readily converted to the phenylmethoxy ether under basic conditions. The direct O-alkylation approach relies on the differential nucleophilicity of the oxygen and nitrogen atoms in the pyridinone ring, with careful control of reaction conditions favoring O-alkylation.
Case Study: Synthesis of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-
Experimental Procedure (Representative)
A representative synthesis, adapted from the literature, proceeds as follows:
O-Alkylation of 2-ethyl-3-hydroxy-4-pyrone: To a solution of 2-ethyl-3-hydroxy-4-pyrone (0.01 mol) in methanol, sodium hydroxide (2 M, 10 mL) is added, followed by benzyl chloride (0.02 mol). The mixture is refluxed for 5 hours, cooled, and the solvent evaporated. The residue is poured into water and extracted with dichloromethane. The organic layer is washed, dried, and evaporated to yield 2-ethyl-3-(phenylmethoxy)-4-pyrone.
Cyclocondensation with Ammonia: The above pyrone (0.0043 mol) is dissolved in ethanol:water (1:1, 50 mL), and ammonia gas is bubbled through the solution. The pH is adjusted to 13.5 with sodium hydroxide, and the mixture is refluxed for 24 hours. The reaction mixture is acidified to pH 1 with hydrochloric acid, evaporated, and the residue is washed and extracted as described above. The product is purified by column chromatography to yield 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- as a brown oil or crystalline solid.
Analytical Confirmation: The product is characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry, confirming the presence of the ethyl, phenylmethoxy, and pyridinone moieties.
Table 7. Representative Yields and Analytical Data
| Step | Product | Yield (%) | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|---|---|
| 1 | 2-ethyl-3-(phenylmethoxy)-4-pyrone | 85 | 1.20 (t, 3H, CH₃), 2.60 (q, 2H, CH₂), 5.10 (s, 2H, OCH₂), 7.30–7.40 (m, 5H, ArH) | 1650 (C=O), 1250 (C-O) | 229 (M⁺) |
| 2 | 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- | 70 | 1.25 (t, 3H, CH₃), 2.70 (q, 2H, CH₂), 5.05 (s, 2H, OCH₂), 6.10 (d, 1H, H5), 7.25–7.35 (m, 5H, ArH) | 1650 (C=O), 1280 (C-O) | 229 (M⁺) |
Optimization and Troubleshooting
Key parameters affecting yield and purity include the concentration of base, the temperature and duration of reflux, and the workup procedure. Excess base can lead to side reactions, while insufficient base may result in incomplete O-alkylation. The use of freshly distilled benzyl chloride and anhydrous conditions minimizes byproduct formation. Purification by recrystallization or chromatography is essential to remove unreacted starting materials and side products.
Analytical and Structural Confirmation
NMR Spectroscopy
The ¹H NMR spectrum of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- typically shows a triplet at ~1.25 ppm (ethyl CH₃), a quartet at ~2.70 ppm (ethyl CH₂), a singlet at ~5.05 ppm (OCH₂), multiplets at ~7.25–7.35 ppm (aromatic protons), and a doublet at ~6.10 ppm (pyridinone H5). The ¹³C NMR spectrum confirms the presence of the carbonyl carbon, aromatic carbons, and the ethyl and methoxy carbons.
Industrial and Green Chemistry Perspectives
Environmental Considerations
Green chemistry principles can be applied by using renewable solvents, minimizing waste, and recycling reagents where possible. The use of microwave or ultrasonic irradiation can reduce energy consumption and reaction times, further improving the environmental footprint of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Dihydropyridine derivatives
Substitution: Various substituted pyridinone derivatives depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 229.27 g/mol. The structure features a pyridinone core, which includes a nitrogen atom in the ring and a carbonyl group, contributing to its chemical reactivity and biological properties. The phenylmethoxy substituent enhances lipophilicity, potentially influencing interactions with biological membranes and receptors.
Biological Activities
Research indicates that compounds similar to 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- exhibit significant biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyridinones can possess antimicrobial properties, making them potential candidates for developing new antibiotics.
- Antitumor Activity : Some pyridinone derivatives have demonstrated efficacy against various cancer cell lines, suggesting their potential as anticancer agents .
- Chelating Properties : The compound may act as a chelating agent for metal ions, which is beneficial in treating conditions related to metal toxicity .
Applications in Pharmaceuticals
The pharmaceutical applications of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- are particularly noteworthy:
- Drug Development : Its structural characteristics make it a versatile building block for synthesizing biologically active compounds. It has been studied as a potential lead compound for developing inhibitors targeting specific enzymes involved in disease pathways .
- Metal Ion Sequestration : The compound's ability to form stable complexes with metal ions suggests its use in treating metal overload conditions or as an adjuvant in cancer therapy by targeting metal-dependent enzymes .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of several pyridinone derivatives, including 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-. The results indicated that certain derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antimicrobial agents.
Case Study 2: Antitumor Potential
In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). These findings support further investigation into the structure-activity relationship to optimize efficacy against specific tumors .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares key structural features and properties of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)-, with analogous pyridinone derivatives:
Key Observations :
- Phenylmethoxy groups (e.g., at position 3) enhance steric bulk and aromatic interactions, critical for receptor binding in leukotriene B4 antagonists . Bromine or chloro substituents (e.g., in and ) raise molecular weight and may alter electronic properties, affecting reactivity .
- Biological Activity: The target compound’s leukotriene B4 antagonism (IC₅₀ = 8 nM) outperforms simpler derivatives like 3-chloro-4(1H)-pyridinone, which lack bulky substituents . 6-Phenylthio substitution in highlights the importance of sulfur-containing groups in enzyme inhibition, a feature absent in the target compound .
Pharmacological and ADMET Profiles
- Target Compound : The ethyl and phenylmethoxy groups likely improve metabolic stability compared to hydroxylated derivatives (e.g., ), which show rapid excretion due to polar groups .
- Antioxidant Activity : Compounds with bromophenyl groups () exhibit higher antioxidant activity (79.05%) than the target compound’s structural class, suggesting substituent-dependent efficacy .
Biological Activity
4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- is a heterocyclic organic compound with the molecular formula C14H15NO2 and a molecular weight of approximately 229.27 g/mol. This compound belongs to the pyridinone family, characterized by a nitrogen atom in the ring and a carbonyl group, which contribute to its diverse biological activities. The presence of the phenylmethoxy substituent increases its lipophilicity, potentially enhancing its interaction with biological membranes and receptors .
Biological Activities
Research indicates that 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- exhibits several significant biological activities:
- Antioxidant Activity : Compounds in this class have shown strong antioxidant properties, which can help mitigate oxidative stress in biological systems .
- Antimalarial Properties : Studies have demonstrated that derivatives of pyridinones, including this compound, possess potent antimalarial activities against various Plasmodium species both in vitro and in vivo. These compounds inhibit the plasmodial electron transport chain, targeting the bc1 complex .
- Analgesic Effects : Some derivatives have been evaluated for their ability to alleviate mechanical allodynia in animal models, showing potential as analgesics through mechanisms involving p38α MAPK inhibition .
Structure-Activity Relationship (SAR)
The structure of 4(1H)-Pyridinone, 2-ethyl-3-(phenylmethoxy)- allows for various modifications that can enhance its biological activity. For instance, substituents at different positions on the pyridinone ring can significantly influence its pharmacological properties.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Ethyl-3-hydroxy-2-methyl-4(1H)-pyridinone | C8H11NO2 | Known for iron-chelating properties |
| 3-Hydroxy-2-methylpyridin-4-one | C7H7NO2 | Exhibits antioxidant activity |
| 3-Benzoyloxy-2-methylpyridin-4-one | C11H11NO3 | Potential applications in pharmaceuticals |
| 3-Benzyloxy-2-ethylpyridin-4-one | C15H17NO | Enhanced lipophilicity due to benzyloxy group |
This table illustrates how variations in substituents can lead to different biological profiles and potential applications across pharmaceutical and agricultural fields .
Antimalarial Activity
A notable study highlighted the antimalarial efficacy of pyridone derivatives against chloroquine-resistant strains of Plasmodium falciparum. The compound demonstrated an ED50 value improvement from 40 mg/kg to as low as 0.2 mg/kg after structural optimization, indicating significant potency enhancement .
Analgesic Activity
In research focused on mechanical allodynia (MA), a series of pyridinone derivatives were synthesized and evaluated. The most effective compound exhibited rapid reversal of MA in rat models, suggesting potential for treating chronic pain conditions .
Q & A
Q. What strategies are employed to optimize the intramolecular cyclization efficiency in the synthesis of 4(1H)-Pyridinone derivatives?
- Methodological Answer : Cyclization efficiency depends on base selection (e.g., KCO vs. DBU) and solvent polarity. Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states. Substituent electronic effects also play a role: electron-withdrawing groups on the phenyl ring accelerate cyclization by increasing electrophilicity at the carbonyl carbon . Kinetic studies using in situ IR or LC-MS can monitor intermediate conversion .
Q. How do electronic and steric effects of substituents influence the reaction pathways during the synthesis of 2-ethyl-3-(phenylmethoxy)-4(1H)-Pyridinone?
- Methodological Answer : Steric bulk at the 3-position (e.g., phenylmethoxy) can hinder nucleophilic attack during cyclization, necessitating higher temperatures or microwave-assisted synthesis. Electronic effects are probed via Hammett plots: electron-donating groups (e.g., methoxy) on the phenyl ring reduce reactivity, while electron-withdrawing groups (e.g., nitro) enhance it. Computational methods (DFT) model transition states to predict regioselectivity .
Q. What analytical approaches are recommended to resolve contradictory data regarding the stereochemical outcomes in cyclization reactions of this compound?
- Methodological Answer : Contradictory stereochemical assignments (e.g., cis vs. trans diastereomers) require combined use of NOESY NMR (to detect spatial proximity of substituents) and X-ray crystallography. For example, crystal structures of analogous compounds reveal chair-like conformations in the pyridinone ring, clarifying substituent orientation . Chiral HPLC or circular dichroism (CD) can further resolve enantiomeric mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
